REACTION_CXSMILES
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[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:3]=1[CH2:4][N:5]1C(=O)C2=CC=CC=C2C1=O.NN>CCO>[ClH:1].[Cl:1][C:2]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][C:3]=1[CH2:4][NH2:5] |f:3.4|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The stirred mixture was refluxed for 24 h
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Duration
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24 h
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Type
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TEMPERATURE
|
Details
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cooled
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Type
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CUSTOM
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Details
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the EtOH evaporated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in Et2O (3 mL)
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Type
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ADDITION
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Details
|
treated with HCl/Et2O
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Type
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FILTRATION
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Details
|
The precipitated hydrochloride salt was filtered
|
Type
|
CUSTOM
|
Details
|
triturated with dry Et2O (3×2 mL)
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Name
|
|
Type
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product
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Smiles
|
Cl.ClC1=C(CN)C=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 149.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |